2-[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S2/c1-15-10-11-16(20-21-17-8-4-5-9-18(17)25-20)14-19(15)26(23,24)22-12-6-2-3-7-13-22/h4-5,8-11,14H,2-3,6-7,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIBBQIZRGLHBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)S(=O)(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]-1,3-benzothiazole typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Methylphenyl Group: This step involves the functionalization of the benzothiazole core with a methylphenyl group, often through a Friedel-Crafts alkylation reaction.
Azepane Ring Formation: The final step involves the formation of the azepane ring, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial or anticancer agent.
Materials Science: The compound may be used in the development of new materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 2-[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group may form covalent bonds with nucleophilic residues, while the benzothiazole core can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target proteins and pathways involved.
Comparison with Similar Compounds
Sulfonyl Group Variations
- 2-(Benzylsulfonyl)-1,3-benzothiazole (): This analog exhibits low micromolar activity against schistosomula and adult worms, highlighting the importance of the sulfonyl group in antischistosomal activity. Replacing the benzyl group with azepane (a seven-membered saturated ring) in the target compound may alter pharmacokinetics, such as membrane permeability or metabolic clearance .
- In contrast, the methyl group in the target compound may reduce polarity, favoring different binding modes .
Heterocyclic Core Modifications
- 2-[3-(2-Benzimidazolyl)-phenyl]-4-phenylthiazole (): Replacing benzothiazole with benzimidazole introduces additional hydrogen-bonding capabilities. However, benzothiazoles generally exhibit stronger π-π stacking due to their sulfur atom, which may enhance binding to aromatic residues in biological targets .
Key Observations :
- Sulfonyl-containing benzothiazoles (e.g., ) show promise in antiparasitic applications.
- Methyl and methoxy substituents on the phenyl ring () demonstrate how small alkyl/alkoxy groups balance solubility and activity. The methyl group in the target compound may improve metabolic stability over methoxy .
Biological Activity
The compound 2-[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]-1,3-benzothiazole is a derivative of benzothiazole, a heterocyclic compound known for its diverse biological activities. Benzothiazole derivatives have been extensively studied for their potential pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C₁₉H₂₃N₃O₃S
- Molecular Weight : 373.47 g/mol
- CAS Number : 314043-73-7
Biological Activity Overview
Recent research has highlighted several biological activities associated with benzothiazole derivatives. The following sections detail specific activities linked to this compound.
Antimicrobial Activity
Benzothiazole derivatives have demonstrated significant antimicrobial properties. Studies have shown that compounds within this class exhibit effective inhibition against various bacterial strains including Escherichia coli and Bacillus subtilis. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound Name | Target Organism | Activity Type | Reference |
|---|---|---|---|
| Compound A | E. coli | Inhibition | Sanap et al. |
| Compound B | B. subtilis | Inhibition | Sanap et al. |
| Compound C | C. albicans | Antifungal | Dighe et al. |
Anti-inflammatory Activity
Research indicates that benzothiazole derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. For instance, compound 8h from a related study exhibited a significant reduction in inflammation markers in vivo, suggesting potential therapeutic applications for inflammatory diseases.
Case Study:
In a study examining various benzothiazole derivatives, compound 8h showed an inhibition rate of 57.35% compared to indomethacin, a standard anti-inflammatory drug . This highlights the potential of benzothiazole compounds in managing inflammatory conditions.
Anticancer Activity
The anticancer properties of benzothiazole derivatives are well-documented. They have been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compounds often exert their effects by targeting specific signaling pathways involved in cell proliferation and survival.
Table 2: Anticancer Activity of Selected Benzothiazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound D | MCF-7 | 10 | Sanap et al. |
| Compound E | HCT116 | 15 | Dighe et al. |
Structure-Activity Relationship (SAR)
The biological activity of benzothiazole derivatives is influenced by their structural features. Modifications to the benzothiazole core or the introduction of substituents can enhance or diminish their pharmacological effects. For instance, the presence of sulfonamide groups has been associated with increased antimicrobial activity.
Q & A
Basic: What are the critical steps in synthesizing 2-[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]-1,3-benzothiazole with high yield and purity?
Answer:
The synthesis typically involves:
- Sulfonylation : Reacting azepane with a sulfonyl chloride derivative to introduce the azepane-1-sulfonyl group. Optimize reaction conditions (e.g., 0–5°C, inert atmosphere) to minimize side reactions .
- Coupling reactions : Use Suzuki-Miyaura or Buchwald-Hartwig coupling to attach the benzothiazole core to the sulfonylated aryl intermediate. Catalysts like Pd(PPh₃)₄ and bases (e.g., K₂CO₃) are critical .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (e.g., ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: How can researchers address discrepancies in reported biological activities of benzothiazole derivatives across studies?
Answer:
- Experimental validation : Replicate assays under standardized conditions (e.g., cell line origin, incubation time, and solvent controls). For example, use MTT assays with consistent seeding densities .
- Structural confirmation : Verify compound identity via X-ray crystallography (as in ) or 2D NMR to rule out batch-to-batch variations .
- Computational modeling : Perform molecular docking (AutoDock Vina) to compare binding modes across homologs, identifying key interactions (e.g., hydrogen bonding with sulfonyl groups) that may explain activity differences .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm the benzothiazole core (δ 7.5–8.5 ppm for aromatic protons) and azepane sulfonyl group (δ 3.0–3.5 ppm for methylene protons) .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 401.12) .
- FT-IR : Confirm sulfonyl (S=O stretch at ~1350 cm⁻¹) and benzothiazole (C=N stretch at ~1600 cm⁻¹) functionalities .
Advanced: What strategies improve the solubility and bioavailability of this compound for pharmacological studies?
Answer:
- Cyclodextrin encapsulation : Use β-cyclodextrin to form inclusion complexes, enhancing aqueous solubility. Confirm via UV-Vis and fluorescence spectroscopy .
- Salt formation : React with HCl or sodium hydroxide to generate ionic derivatives with improved dissolution rates .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to the sulfonyl or benzothiazole moiety for controlled release .
Advanced: How does the azepane-1-ylsulfonyl group influence target binding compared to other sulfonyl derivatives?
Answer:
- Steric effects : The seven-membered azepane ring increases steric bulk, potentially reducing off-target interactions compared to smaller piperidine sulfonates .
- Hydrophobicity : Azepane’s lipophilicity enhances membrane permeability, as shown in logP calculations (e.g., ClogP ~3.5 vs. 2.8 for piperidine analogs) .
- Hydrogen bonding : Sulfonyl oxygen atoms engage in stronger H-bonds with enzyme active sites (e.g., tyrosine kinases), validated via molecular dynamics simulations .
Basic: What intermediates are critical in the synthesis pathway, and how are they characterized?
Answer:
- Key intermediates :
- 3-(Azepan-1-ylsulfonyl)-4-methylphenylboronic acid: Confirmed via ¹¹B NMR and Suzuki coupling efficiency .
- 2-Chloro-1,3-benzothiazole: Verified by GC-MS and reactivity in nucleophilic substitution .
- Characterization : Use TLC (silica gel, UV visualization) for reaction monitoring and XRD for crystalline intermediates (e.g., ) .
Advanced: What in silico approaches predict the pharmacokinetic properties of this compound?
Answer:
- ADMET prediction : Tools like SwissADME estimate bioavailability (e.g., 55% oral absorption) and CYP450 interactions .
- Molecular docking : AutoDock or Schrödinger Suite to assess binding affinity to targets like EGFR (PDB ID: 1M17). Focus on sulfonyl-arginine interactions .
- MD simulations : GROMACS for stability analysis (RMSD < 2 Å over 100 ns) and ligand-protein residence time .
Advanced: How to design selectivity assays for this compound between cancer and normal cells?
Answer:
- Dual-cell assays : Compare IC₅₀ values in cancer (e.g., MCF-7) vs. normal (e.g., HEK293) lines using ATP-based viability assays .
- Target-specific profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Apoptosis markers : Quantify caspase-3/7 activation (luminescence assays) to confirm selective cytotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
